molecular formula C9H14O2S B13543859 Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate

Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate

Cat. No.: B13543859
M. Wt: 186.27 g/mol
InChI Key: DLFFEFMTRUVARQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-thiabicyclo[320]heptane-1-carboxylate is a bicyclic compound that features a sulfur atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable thiol with a bicyclic precursor under controlled conditions. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bicyclic structure .

Scientific Research Applications

Mechanism of Action

The mechanism by which ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biochemical pathways. The sulfur atom in the compound can play a crucial role in these interactions, potentially forming covalent bonds with target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H14O2S

Molecular Weight

186.27 g/mol

IUPAC Name

ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate

InChI

InChI=1S/C9H14O2S/c1-2-11-8(10)9-4-3-7(9)5-12-6-9/h7H,2-6H2,1H3

InChI Key

DLFFEFMTRUVARQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC1CSC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.